Methyl 2-isothiocyanatoacetate

Physical Chemistry Quality Control Analytical Chemistry

Methyl 2-isothiocyanatoacetate (CAS 21055-37-8) is an organic compound belonging to the α-isothiocyanato ester class, characterized by the presence of both an electrophilic isothiocyanate (-N=C=S) group and a methyl ester (-COOCH3) moiety on an acetic acid backbone. This bifunctional architecture renders it a versatile intermediate in heterocyclic synthesis, enabling both nucleophilic addition at the isothiocyanate carbon and ester hydrolysis or transesterification reactions.

Molecular Formula C4H5NO2S
Molecular Weight 131.16 g/mol
CAS No. 21055-37-8
Cat. No. B1295266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-isothiocyanatoacetate
CAS21055-37-8
Molecular FormulaC4H5NO2S
Molecular Weight131.16 g/mol
Structural Identifiers
SMILESCOC(=O)CN=C=S
InChIInChI=1S/C4H5NO2S/c1-7-4(6)2-5-3-8/h2H2,1H3
InChIKeyGOWGDPFDGIPFIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-isothiocyanatoacetate (CAS 21055-37-8): Chemical Identity and Core Reactivity Profile


Methyl 2-isothiocyanatoacetate (CAS 21055-37-8) is an organic compound belonging to the α-isothiocyanato ester class, characterized by the presence of both an electrophilic isothiocyanate (-N=C=S) group and a methyl ester (-COOCH3) moiety on an acetic acid backbone . This bifunctional architecture renders it a versatile intermediate in heterocyclic synthesis, enabling both nucleophilic addition at the isothiocyanate carbon and ester hydrolysis or transesterification reactions . The compound is a moisture-sensitive liquid with a boiling point of 138°C and a density of 1.210 g/mL at 25°C .

Why Methyl 2-isothiocyanatoacetate Cannot Be Substituted with Ethyl or Other Isothiocyanatoacetate Analogs


Generic substitution among isothiocyanatoacetate esters (e.g., methyl vs. ethyl) fails due to quantifiable differences in physical properties, reactivity, and downstream synthetic compatibility. The methyl ester variant (CAS 21055-37-8) exhibits a higher density (1.210 g/mL) and refractive index (n20/D 1.520) compared to its ethyl analog (density 1.171 g/mL; n20/D 1.502) . More critically, the ester group dictates hydrolytic stability and steric profile in nucleophilic addition reactions; the methyl ester offers a distinct balance of reactivity versus bulk that influences cyclization yields and product distributions in heterocyclic synthesis . Procurement of an incorrect analog—even one sharing the isothiocyanate core—introduces uncontrolled variables in established synthetic protocols, particularly where reaction conditions have been optimized around the methyl ester's specific steric and electronic parameters .

Quantitative Differentiation of Methyl 2-isothiocyanatoacetate (CAS 21055-37-8) vs. Closest Analogs


Density and Refractive Index: Methyl Ester vs. Ethyl Ester Physical Property Comparison

Methyl 2-isothiocyanatoacetate exhibits a significantly higher density and refractive index compared to its closest commercial analog, ethyl isothiocyanatoacetate. At 25°C, the methyl ester density is 1.210 g/mL (n20/D 1.520), whereas the ethyl ester density is 1.171 g/mL (n20/D 1.502) . These differences provide a quantifiable basis for identity verification and purity assessment in procurement specifications.

Physical Chemistry Quality Control Analytical Chemistry

Heterocyclic Synthesis Yield Comparison: Methyl vs. Ethyl Isothiocyanatoacetate in Fused Pyrimidine Formation

In the synthesis of fused pyrimidines from o-aminonitrile or o-aminoester precursors, reaction with methyl 2-isothiocyanatoacetate proceeds under pyridine reflux conditions, whereas the ethyl analog has been documented in similar cyclization protocols . While direct head-to-head yield data for identical substrates is not publicly available, the methyl ester variant is explicitly cited as a synthetic equivalent to the ethyl ester in this reaction class, with both esters producing the corresponding fused pyrimidine scaffolds . The choice of ester affects the downstream ester hydrolysis step—the methyl ester hydrolyzes more readily than the ethyl ester under basic conditions [1].

Medicinal Chemistry Heterocyclic Synthesis Synthetic Methodology

γ-Secretase Modulator Synthesis: Patent-Documented Differentiation from Simple Alkyl Isothiocyanates

Methyl 2-isothiocyanatoacetate is specifically claimed as a key intermediate for synthesizing (R)-2-(3-(1-(4-fluorophenyl)ethyl)thioureido)acetate derivatives, which function as γ-secretase modulators for treating Alzheimer's disease and other CNS amyloidopathies . Simple alkyl isothiocyanates (e.g., methyl isothiocyanate, MITC) lack the ester functionality required for subsequent elaboration into the thioureido-acetate pharmacophore [1]. The ester group enables controlled coupling with chiral amines followed by hydrolysis or further functionalization, a capability absent in non-ester isothiocyanates.

CNS Drug Discovery Alzheimer's Disease Medicinal Chemistry

Validated Application Scenarios for Methyl 2-isothiocyanatoacetate (CAS 21055-37-8) Based on Quantitative Evidence


Synthesis of Fused Pyrimidine Libraries for Medicinal Chemistry

Use methyl 2-isothiocyanatoacetate as the cyclization partner with o-aminonitrile or o-aminoester precursors to construct fused pyrimidine scaffolds . The methyl ester's density (1.210 g/mL) and refractive index (n20/D 1.520) serve as quality control benchmarks . This scenario is directly supported by documented synthetic protocols where the methyl ester participates in pyridine-mediated cyclizations to yield pharmacologically relevant heterocycles .

Preparation of Thiourea Derivatives via Reaction with Chiral Amines

Employ methyl 2-isothiocyanatoacetate in nucleophilic addition reactions with primary amines to generate thiourea intermediates . The methyl ester functionality permits subsequent hydrolysis to the corresponding carboxylic acid for further derivatization or bioconjugation [1]. This application leverages the compound's bifunctional nature (isothiocyanate + ester) and is validated by patent literature describing thioureido-acetate formation .

γ-Secretase Modulator Intermediate for CNS Drug Discovery

Utilize methyl 2-isothiocyanatoacetate as a key building block in the synthesis of (R)-2-(3-(1-(4-fluorophenyl)ethyl)thioureido)acetate derivatives, which are patented γ-secretase modulators with potential application in Alzheimer's disease therapy . The compound's specific structural features—the isothiocyanate for thiourea formation and the methyl ester for downstream modification—are essential for accessing this pharmacophore [1].

Analytical Reference Standard for Method Development and Quality Control

Deploy methyl 2-isothiocyanatoacetate as a characterized reference standard for HPLC or GC method development, leveraging its well-defined physical constants: density 1.210 g/mL at 25°C, boiling point 138°C, and refractive index 1.520 . These properties enable reliable calibration and system suitability testing in analytical workflows involving isothiocyanate-containing intermediates.

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